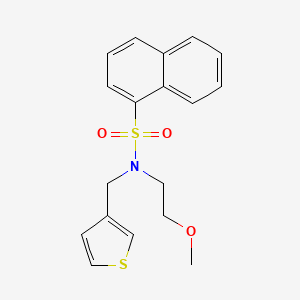

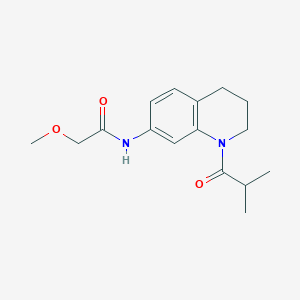

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide, also known as MTNSS, is a sulfonamide compound that has been widely used in scientific research. This compound has shown promising results in various applications, including cancer research and drug development.

Scientific Research Applications

PET Imaging Agents

Naphthalene-sulfonamides have been explored as potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor involved in various biological processes. These compounds, synthesized with Carbon-11 labeling, demonstrate the potential of naphthalene-sulfonamides in the development of novel PET imaging agents, providing insights into their utility in medical diagnostics and research into human diseases (Wang et al., 2008).

Protein Binding Studies

Sulfonamide compounds have also been used to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research, employing fluorescent probe techniques, reveals the hydrophobic nature of the binding mechanism and underscores the role of aromatic rings in the interaction, highlighting the chemical's relevance in understanding protein-ligand interactions (Jun et al., 1971).

Thiophene Synthesis

The compound has been implicated in the synthesis of thiophene through sulfur monoxide transfer processes, demonstrating its utility in organic synthesis and the preparation of sulfur-containing heterocycles. This application is pivotal in synthesizing compounds with potential pharmaceutical and electronic properties (Grainger et al., 2011).

Nerve Growth Factor Potentiation

Naphthalene-sulfonamides have been synthesized for potential therapeutic applications, such as potentiating nerve growth factor-induced neurite outgrowth. This suggests the compound's relevance in neuroscientific research and its potential therapeutic applications in neurodegenerative diseases and nerve damage repair (Williams et al., 2010).

Fuel Cell Applications

Sulfonated naphthalene dianhydride based polyimide copolymers, related to the compound , have been studied for their potential in fuel cell applications. These copolymers exhibit significant proton conductivity and methanol permeability, suggesting the compound's utility in developing efficient and durable proton-exchange membranes for fuel cells (Einsla et al., 2005).

properties

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-11-10-19(13-15-9-12-23-14-15)24(20,21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSMLLRIRUEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)

![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)

![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)

![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)